molecular formula C6H16ClN3 B2839984 N-methyl-N-(2-methylpropyl)guanidine hydrochloride CAS No. 2044722-51-0

N-methyl-N-(2-methylpropyl)guanidine hydrochloride

Cat. No.: B2839984
CAS No.: 2044722-51-0
M. Wt: 165.67
InChI Key: IJXJVRUOHJSRHU-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylpropyl)guanidine hydrochloride is a chemical compound with the molecular formula C6H16ClN3 and a molecular weight of 165.67 g/mol . This compound is known for its unique structure, which includes a guanidine group substituted with a methyl and a 2-methylpropyl group. It is primarily used in scientific research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylpropyl)guanidine hydrochloride typically involves the reaction of N-methylguanidine with 2-methylpropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methylguanidine+2-methylpropylamine+HClN-methyl-N-(2-methylpropyl)guanidine hydrochloride\text{N-methylguanidine} + \text{2-methylpropylamine} + \text{HCl} \rightarrow \text{this compound} N-methylguanidine+2-methylpropylamine+HCl→N-methyl-N-(2-methylpropyl)guanidine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylpropyl)guanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the guanidine group.

    Substitution: The compound can participate in substitution reactions, where the guanidine group can be replaced or modified by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine group, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-methyl-N-(2-methylpropyl)guanidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Studied for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylpropyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a strong base, facilitating various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylguanidine: A simpler analog with similar basic properties but lacking the 2-methylpropyl group.

    N,N-dimethylguanidine: Another related compound with two methyl groups attached to the guanidine group.

    N-ethyl-N-(2-methylpropyl)guanidine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-methyl-N-(2-methylpropyl)guanidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-methyl-1-(2-methylpropyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.ClH/c1-5(2)4-9(3)6(7)8;/h5H,4H2,1-3H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXJVRUOHJSRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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